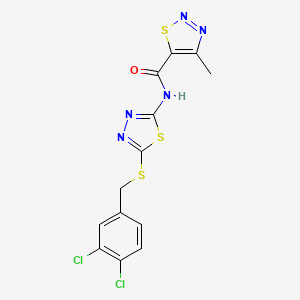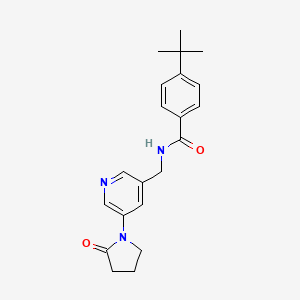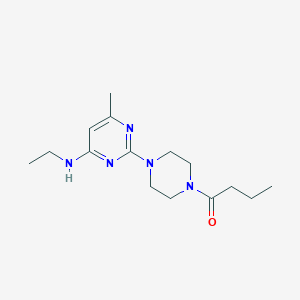![molecular formula C10H13N3O2S B2747522 N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide CAS No. 26036-10-2](/img/structure/B2747522.png)
N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide is a chemical compound known for its diverse applications in medicinal chemistry and biological research. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to an ethyl and a hydroxyphenyl moiety, which contributes to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide typically involves the condensation reaction of an appropriate hydrazide with an aldehyde. For instance, the reaction of nicotinic or isonicotinic hydrazide with 2,3- or 2,4-dihydroxybenzaldehyde in a molar ratio of 1:1 in methanol or ethanol can yield the desired product . The reaction conditions often require mild heating and the presence of a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and thioamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives with varying degrees of saturation.
Applications De Recherche Scientifique
N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Its ability to modulate ER stress responses makes it a candidate for developing therapies for protein misfolding diseases.
Mécanisme D'action
The mechanism of action of N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide involves its interaction with molecular targets in the ER stress pathway. The compound can decrease the expression of ER stress markers such as CHOP and phosphorylated eIF2α and PERK, thereby reducing the cellular damage caused by ER stress . This modulation of the ER stress response is achieved through the compound’s ability to enhance the protein folding process and reduce the accumulation of misfolded proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide include:
N-substituted-2-arylcarbonylhydrazinecarbothioamides: These compounds share a similar core structure but differ in the substituents attached to the aryl and hydrazine moieties.
Hydrazones: These compounds also contain a hydrazine group but differ in the nature of the carbonyl-containing substituents.
Uniqueness
This compound is unique due to its specific combination of an ethyl group and a hydroxyphenyl moiety, which imparts distinct chemical and biological properties. Its ability to modulate ER stress responses with high potency sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and biological research .
Propriétés
IUPAC Name |
1-ethyl-3-[(2-hydroxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-2-11-10(16)13-12-9(15)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3,(H,12,15)(H2,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUAMWJMASXKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B2747439.png)



![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)
![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)


![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)

![1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B2747458.png)
![(3S)-methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2747459.png)

![2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride](/img/structure/B2747461.png)
